molecular formula C20H23NO4 B302905 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Katalognummer B302905
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: XQJRBTUDZBLIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of Nuclear Factor-kappaB (NF-κB), a transcription factor that is known to play a critical role in cancer development and progression. In

Wissenschaftliche Forschungsanwendungen

TPCA-1 has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to play a critical role in cancer development and progression by promoting cell proliferation, survival, and invasion. TPCA-1 has been found to inhibit the activity of NF-κB, thereby suppressing the growth and metastasis of cancer cells. TPCA-1 has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer.

Wirkmechanismus

TPCA-1 works by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex phosphorylates IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. When IκB is phosphorylated, it is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. TPCA-1 inhibits the activity of the IKK complex, thereby preventing the phosphorylation of IκB and the activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. TPCA-1 has also been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKK complex. TPCA-1 has been found to be highly selective for the IKK complex and does not inhibit other kinases. This specificity makes TPCA-1 a valuable tool for studying the role of the IKK complex in various cellular processes. However, one limitation of using TPCA-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the role of NF-κB in various disease states, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of TPCA-1 in combination with other cancer therapies is an area of ongoing investigation. Overall, TPCA-1 holds promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of TPCA-1 involves the reaction of 4-tert-pentylphenol with 4-chlorobenzoyl chloride to form 4-tert-pentylphenyl 4-chlorobenzoate. This intermediate product is then reacted with 4-aminobenzoic acid to form TPCA-1. The synthesis of TPCA-1 is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.

Eigenschaften

Produktname

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-4-20(2,3)15-7-11-17(12-8-15)25-13-18(22)21-16-9-5-14(6-10-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24)

InChI-Schlüssel

XQJRBTUDZBLIFE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Kanonische SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.